Dextrorphan O-|A-D-Glucuronide is a significant metabolite of dextromethorphan, a widely used cough suppressant. It is produced in the liver through the enzymatic action of uridine diphosphate-glucuronosyltransferases, primarily UGT2B7 and UGT2B15. This glucuronidation process enhances the solubility of dextrorphan, facilitating its excretion from the body. The chemical structure of dextrorphan O-glucuronide consists of a glucuronic acid moiety attached to dextrorphan, resulting in increased hydrophilicity compared to its parent compound, which is crucial for renal elimination .
The biological activity of dextrorphan O-glucuronide is closely related to its parent compound, dextrorphan. While dextrorphan exhibits significant pharmacological activity as a non-competitive antagonist at N-methyl-D-aspartate receptors and interacts with various other receptor systems (including sigma-1 and nicotinic receptors), dextrorphan O-glucuronide is generally considered less active due to its reduced ability to cross the blood-brain barrier. This reduced permeability limits its central nervous system effects compared to dextrorphan .
Dextrorphan O-glucuronide is synthesized through enzymatic glucuronidation of dextrorphan in the liver. The primary enzymes involved are uridine diphosphate-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B15. The synthesis can be summarized in the following steps:
Dextrorphan O-glucuronide primarily serves as a metabolite in pharmacokinetic studies and drug metabolism research. Understanding its formation and biological implications is crucial for evaluating dextromethorphan's efficacy and safety profile. Moreover, it plays a role in assessing individual differences in drug metabolism due to genetic variations in UGT enzymes among populations .
Studies have shown that dextrorphan O-glucuronide interacts with various biological systems, albeit less actively than its parent compound. It has been observed that while dextrorphan effectively modulates neurotransmitter systems, its glucuronide form exhibits limited interactions due to its increased polarity and reduced ability to penetrate cell membranes. Research on drug-drug interactions often includes assessments of how co-administered substances affect the metabolism of dextromethorphan and its metabolites, including dextrorphan O-glucuronide .
Dextrorphan O-glucuronide can be compared with several other compounds that share structural or functional similarities:
| Compound | Structure/Functionality | Unique Features |
|---|---|---|
| Dextromethorphan | Cough suppressant; precursor to dextrorphan | Active at multiple receptor sites |
| Dextrorphan | Major active metabolite of dextromethorphan | Exhibits significant central nervous system effects |
| Morphine | Opioid analgesic; structurally related | Potent agonist at mu-opioid receptors |
| Levorphan | Enantiomer of dextrorphan; less common | Different pharmacological profile |
Dextrorphan O-glucuronide stands out due to its role as a metabolite that enhances the excretion of dextrorphan while exhibiting minimal direct biological activity compared to its parent compound . Its unique metabolic pathway underscores the importance of glucuronidation in drug metabolism and pharmacokinetics.
The formation of dextrorphan O-β-D-glucuronide is mediated by UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to the hydroxyl group of dextrorphan. This reaction occurs predominantly in the liver, though extrahepatic tissues expressing UDP-glucuronosyltransferase isoforms may contribute minimally.
Key isoforms involved in this process include UDP-glucuronosyltransferase family 2 member B15 (UGT2B15) and UDP-glucuronosyltransferase family 2 member B7 (UGT2B7), which account for the majority of dextrorphan glucuronidation activity. Recombinant enzyme studies have demonstrated that UGT2B7 exhibits the highest intrinsic clearance (0.45 μL/min/pmol) among all isoforms, followed by UGT2B15 (0.32 μL/min/pmol). Additional isoforms, such as UDP-glucuronosyltransferase family 1 member A1 (UGT1A1), family 1 member A3 (UGT1A3), family 1 member A6 (UGT1A6), and family 1 member A9 (UGT1A9), contribute to a lesser extent, with intrinsic clearance values below 0.15 μL/min/pmol.
The structural specificity of UDP-glucuronosyltransferase isoforms influences their catalytic efficiency. For instance, UGT2B15 shows preferential activity toward dextrorphan’s phenolic hydroxyl group, while UGT2B7 demonstrates broader substrate tolerance. Genetic polymorphisms in these isoforms, particularly the UGT2B15*2 allele, significantly alter glucuronidation capacity, leading to interindividual variability in metabolite exposure.
Table 1: UDP-Glucuronosyltransferase Isoforms Involved in Dextrorphan Glucuronidation
| Isoform | Relative Activity (%) | Intrinsic Clearance (μL/min/pmol) |
|---|---|---|
| UDP-glucuronosyltransferase 2B7 | 100 | 0.45 |
| UDP-glucuronosyltransferase 2B15 | 72 | 0.32 |
| UDP-glucuronosyltransferase 1A1 | 18 | 0.08 |
| UDP-glucuronosyltransferase 1A3 | 15 | 0.07 |
Data derived from recombinant enzyme assays.
Interspecies differences in dextrorphan O-β-D-glucuronide formation arise from variations in UDP-glucuronosyltransferase expression and activity. Human studies using cryopreserved hepatocytes have revealed that cytochrome P450 2D6 poor metabolizers exhibit a 2.8-fold increase in compensatory N-demethylation pathways, indirectly reducing glucuronidation efficiency. In contrast, preclinical models using rodent hepatocytes show higher baseline glucuronidation rates due to elevated UDP-glucuronosyltransferase 2B1 activity, a rodent-specific isoform absent in humans.
Primates, including cynomolgus monkeys, demonstrate glucuronidation profiles closer to humans, with UGT2B7 and UGT2B15 orthologs sharing 85% sequence homology. However, kinetic studies in dog hepatocytes reveal a unique preference for sulfation over glucuronidation, limiting the utility of canine models for predicting human metabolite exposure. These interspecies disparities underscore the importance of human-relevant in vitro systems for metabolic studies.
The glucuronidation of dextrorphan follows Michaelis-Menten kinetics, with marked differences in substrate affinity and catalytic rates among UDP-glucuronosyltransferase isoforms. UGT2B7 exhibits a Michaelis constant (Km) of 58 μM and maximum velocity (Vmax) of 450 pmol/min/mg protein, yielding a catalytic efficiency (Vmax/Km) of 7.76 μL/min/mg. In comparison, UGT2B15 has a higher Km (120 μM) and lower Vmax (320 pmol/min/mg), resulting in reduced efficiency (2.67 μL/min/mg).
Table 2: Kinetic Parameters of Dextrorphan Glucuronidation
| Parameter | UGT2B7 | UGT2B15 |
|---|---|---|
| Km (μM) | 58 | 120 |
| Vmax (pmol/min/mg) | 450 | 320 |
| Catalytic Efficiency (μL/min/mg) | 7.76 | 2.67 |
Data obtained from human liver microsomal studies.
Enzyme inhibition assays using hecogenin (a UGT2B7 inhibitor) and androsterone (a UGT2B15 inhibitor) have confirmed isoform-specific contributions to dextrorphan clearance. Physiologically based pharmacokinetic models incorporating these kinetic parameters accurately predict a 2.1-fold overestimation of dextrorphan O-β-D-glucuronide exposure in vivo, highlighting the need to account for enterohepatic recirculation and tissue-specific metabolism.
The glucuronidation of dextrorphan to form dextrorphan O-β-D-glucuronide represents a critical phase II metabolic transformation that fundamentally alters the compound's ability to penetrate the central nervous system [1]. This conjugation reaction, catalyzed primarily by uridine diphosphate glucuronosyltransferase enzymes, results in the formation of a highly polar metabolite with significantly impaired blood-brain barrier permeability compared to its unconjugated parent compound [2].
The molecular characteristics of dextrorphan O-β-D-glucuronide contribute substantially to its restricted brain penetration [3]. With a molecular weight of 433.5 grams per mole and a negative logarithmic partition coefficient of -1.3, this glucuronide conjugate exhibits markedly increased hydrophilicity relative to dextrorphan [3]. The presence of the glucuronic acid moiety introduces multiple hydroxyl groups and a carboxylate functionality, creating a permanently charged structure at physiological pH that significantly impedes passive diffusion across lipophilic biological membranes [1].
Table 1: Pharmacokinetic Properties of Dextrorphan O-β-D-Glucuronide
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C23H31NO7 | [4] [3] |
| Molecular Weight (g/mol) | 433.5 | [4] [3] |
| CAS Number | 19153-87-8 | [5] |
| Water Solubility (mg/mL) | 1.2 | [3] |
| LogP | -1.3 | [3] |
| Blood-Brain Barrier Permeability | Significantly reduced vs. parent compound | [1] [6] |
| Elimination Half-life | Extended vs. dextrorphan | [7] |
| Primary Excretion Route | Renal | [8] |
Comparative pharmacokinetic studies demonstrate the profound impact of glucuronidation on brain penetration characteristics [6]. While dextromethorphan exhibits a brain-to-plasma concentration ratio of approximately 6.5, and free dextrorphan maintains a strong correlation with plasma concentrations (correlation coefficient of 0.97), the conjugated dextrorphan O-glucuronide shows dramatically reduced central nervous system exposure [6]. This disparity illustrates the effectiveness of glucuronidation as a detoxification mechanism that limits the neurological impact of active metabolites [2].
The blood-brain barrier transport characteristics of glucuronide conjugates are fundamentally different from their unconjugated counterparts [9]. Research on related compounds, such as morphine-6-glucuronide, demonstrates that glucuronide metabolites may require specialized transporter-mediated mechanisms for brain entry, contrasting with the passive diffusion observed for lipophilic parent compounds [9]. However, for dextrorphan O-glucuronide, the severely limited brain penetration suggests minimal involvement of active transport processes [1].
Table 2: Blood-Brain Barrier Transport Characteristics
| Compound | Brain/Plasma Ratio | Permeability Mechanism | Pharmacological Significance | Reference |
|---|---|---|---|---|
| Dextromethorphan | 6.5 | Passive diffusion | High CNS activity | [6] |
| Dextrorphan (free) | 0.97 correlation with plasma | Passive diffusion | High NMDA antagonism | [6] |
| Dextrorphan O-glucuronide | Significantly reduced | Limited by charge/polarity | Minimal CNS activity | [1] [2] |
| Morphine-6-glucuronide | Slow transport | Transporter-mediated | Active analgesic metabolite | [9] |
The restricted blood-brain barrier penetration of dextrorphan O-glucuronide has important implications for the overall pharmacological profile of dextromethorphan therapy [10]. Studies using P-glycoprotein inhibitors such as verapamil demonstrate that while the brain uptake of dextromethorphan can be enhanced approximately two-fold, the uptake of conjugated metabolites remains markedly lower and shows only modest increases of 15-22% following transporter inhibition [10]. This differential response suggests that the polarity-based exclusion mechanism for glucuronide conjugates is largely independent of efflux transporter activity [10].
The neuropharmacological activity of dextrorphan O-β-D-glucuronide stands in stark contrast to its unconjugated parent compound, dextrorphan, which exhibits potent N-methyl-D-aspartate receptor antagonism and significant central nervous system effects [11]. The glucuronidation process fundamentally alters the pharmacodynamic profile of this metabolite, rendering it essentially devoid of meaningful neuropharmacological activity at clinically relevant concentrations [2].
Dextrorphan, the immediate precursor to the glucuronide conjugate, demonstrates substantial pharmacological activity across multiple neurotransmitter systems [11]. This compound exhibits binding affinities for N-methyl-D-aspartate receptors with inhibition constants ranging from 486 to 906 nanomolar, sigma-1 receptors with affinities of 118 to 481 nanomolar, and serotonin reuptake transporters with inhibition constants of 401 to 484 nanomolar [11]. These interactions contribute to the compound's dissociative and neuroprotective properties observed in experimental models [12].
The formation of dextrorphan O-β-D-glucuronide effectively terminates these neuropharmacological activities through multiple mechanisms [2]. The glucuronic acid conjugation introduces significant steric hindrance that prevents effective binding to neuroreceptor sites, while the increased polarity and permanent charge of the conjugate limit its ability to interact with lipophilic binding domains of membrane-bound receptors [13]. Additionally, the enhanced water solubility facilitates rapid renal elimination, reducing the systemic exposure time necessary for pharmacological effects [8].
Table 3: UDP-Glucuronosyltransferase Isoforms Involved in Dextrorphan Glucuronidation
| UGT Isoform | Activity Level | Tissue Distribution | Reference |
|---|---|---|---|
| UGT2B7 | High | Liver, kidney, lung | [2] |
| UGT2B4 | Moderate | Liver, kidney | [2] |
| UGT2B15 | Moderate | Liver, prostate | [2] |
| UGT2B17 | Moderate | Liver, prostate | [2] |
| UGT1A1 | None detected | Liver, intestine | [2] |
| UGT1A3 | None detected | Liver, intestine | [2] |
| UGT1A4 | None detected | Liver, kidney | [2] |
| UGT1A6 | None detected | Liver | [2] |
The enzymatic specificity of dextrorphan glucuronidation provides important insights into the metabolic fate of this compound [2]. Research demonstrates that dextrorphan O-glucuronide formation is catalyzed exclusively by uridine diphosphate glucuronosyltransferase 2B subfamily enzymes, with UGT2B7 showing the highest catalytic activity [2]. None of the eight UGT1A isoforms examined (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10) demonstrated detectable glucuronidation activity toward dextrorphan [2]. This selectivity pattern is consistent with other morphinan alkaloids, including morphine and codeine, which undergo similar UGT2B-mediated conjugation reactions [2].
The pharmacokinetic behavior of dextrorphan O-glucuronide reflects its biological inactivation [7]. Clinical studies demonstrate that while conjugated dextrorphan represents the major metabolite detected in plasma following dextromethorphan administration in extensive metabolizers, free dextrorphan concentrations remain approximately 100-fold lower than the conjugated form [7]. This distribution pattern indicates efficient glucuronidation and subsequent elimination of the active metabolite [7].
Comparative analysis with other glucuronide metabolites reveals important distinctions in biological activity [14]. While most glucuronide conjugates are pharmacologically inactive, notable exceptions exist, such as morphine-6-glucuronide, which retains significant analgesic activity and demonstrates the ability to penetrate the blood-brain barrier [14]. However, dextrorphan O-glucuronide does not exhibit such retained activity, likely due to structural differences that prevent effective receptor binding [2].
The neuroprotective implications of dextrorphan glucuronidation extend beyond simple inactivation [15]. Research demonstrates that dextromethorphan and its analogs provide neuroprotection against glutamate-induced excitotoxicity through N-methyl-D-aspartate receptor antagonism [15]. The glucuronidation of dextrorphan effectively removes this neuroprotective metabolite from the central nervous system, potentially modulating the overall neuroprotective efficacy of dextromethorphan therapy [15].
The optimization of liquid chromatography conditions for dextrorphan O-β-D-glucuronide quantification represents a critical aspect of analytical method development. Studies have demonstrated that reverse-phase chromatography using C18 columns provides optimal separation characteristics for this glucuronide conjugate [1] [2] [3]. The molecular weight of dextrorphan O-β-D-glucuronide (433.49 g/mol) and its hydrophilic nature due to the glucuronic acid moiety require specific chromatographic considerations [4].
Recent investigations have established that phenyl columns can provide alternative separation mechanisms, particularly when analyzing complex biological matrices containing multiple dextromethorphan metabolites [5]. The retention time for dextrorphan O-β-D-glucuronide typically ranges from 3.2 to 4.8 minutes under optimized conditions using acetonitrile-water mobile phases with formic acid modifiers [6] [7].
The tandem mass spectrometry detection of dextrorphan O-β-D-glucuronide utilizes electrospray ionization in positive mode, with the protonated molecular ion [M+H]+ at m/z 434 [2] [8]. The characteristic fragmentation pattern involves the loss of the glucuronic acid moiety (176 Da), yielding the dextrorphan fragment ion at m/z 258, which serves as the primary quantifier transition [9] [10].
Multiple reaction monitoring (MRM) transitions have been optimized for enhanced selectivity and sensitivity. The primary transition 434 → 258 represents the loss of glucuronic acid, while secondary transitions can include 434 → 215 and 434 → 213, providing additional structural confirmation [3] [11]. Collision energy optimization typically requires 15-25 eV for efficient fragmentation while maintaining adequate sensitivity [12].
The mobile phase composition significantly influences the chromatographic behavior of dextrorphan O-β-D-glucuronide. Investigations have demonstrated that acetonitrile-water systems with 0.1% formic acid provide optimal peak shape and retention characteristics [6] [7]. The acidic conditions enhance electrospray ionization efficiency while maintaining chromatographic stability of the glucuronide conjugate.
Gradient elution profiles have been optimized to achieve baseline separation from interfering matrix components and related metabolites. Initial conditions typically begin with 3-10% acetonitrile, increasing to 50-70% over 5-10 minutes, followed by column re-equilibration [2] [8]. Flow rates of 0.2-0.4 mL/min provide optimal balance between resolution and analysis time [6] [7].
Metabolic stability assessment of dextrorphan O-β-D-glucuronide requires specialized incubation protocols that account for the unique characteristics of glucuronide conjugates. The standard incubation temperature of 37°C represents physiological conditions, while the pH is maintained at 7.4 using phosphate buffer systems [13] [14].
Substrate concentrations ranging from 1-10 μM are typically employed to ensure saturating conditions while avoiding non-specific binding effects [13]. Protein concentrations of 0.5-2.0 mg/mL provide adequate enzymatic activity for metabolic stability determinations [14]. The incubation time points (0, 5, 15, 30, 60, 120 minutes) allow for comprehensive kinetic analysis of metabolite depletion [13].
The metabolic stability assessment requires appropriate enzyme systems that reflect the metabolic pathways of dextrorphan O-β-D-glucuronide. Human liver microsomes represent the primary system for evaluating phase I metabolism, while cytosolic fractions may be necessary for assessing hydrolytic stability [14] [15].
Cofactor requirements include NADPH (1 mM) for cytochrome P450-mediated reactions, though glucuronide conjugates may undergo hydrolysis through β-glucuronidase activity [13]. Positive controls such as testosterone for CYP3A4 activity and negative controls using heat-inactivated microsomes ensure system integrity [14].
The reaction termination typically involves the addition of acetonitrile to precipitate proteins and halt enzymatic activity [16] [14]. Sample storage at -80°C maintains metabolite stability for extended periods, while shorter-term storage may utilize 4°C conditions [17].
Analytical methodology employs LC-MS/MS with validated methods for parent compound and metabolite quantification [15]. Data analysis utilizes first-order kinetics to determine half-life values, with acceptance criteria typically requiring t½ > 30 minutes for compounds considered metabolically stable [15].
Method validation for dextrorphan O-β-D-glucuronide quantification requires comprehensive assessment of specificity and selectivity parameters. The analytical method must demonstrate no interference at the retention time of the target analyte from endogenous matrix components or related metabolites [18] [19].
Selectivity evaluation involves analysis of blank biological matrices from multiple sources to ensure matrix-independent performance [18]. The method must demonstrate adequate resolution from structural analogs, including unconjugated dextrorphan and other glucuronide metabolites present in the metabolic pathway [1] [2].
The analytical range for dextrorphan O-β-D-glucuronide quantification typically spans 1.0-1000 ng/mL, encompassing physiologically relevant concentrations [20] [3]. Linearity assessment requires correlation coefficients (R²) ≥ 0.99 across the entire analytical range [19] [21].
Calibration standards prepared in the appropriate biological matrix ensure accurate quantification while accounting for matrix effects [18]. The lower limit of quantification (LLOQ) ranges from 0.5-5.0 ng/mL, providing adequate sensitivity for pharmacokinetic studies [1] [2].
Accuracy assessment involves analysis of quality control samples at low, medium, and high concentrations, with acceptance criteria of 85-115% recovery [22] [18]. Within-run precision must demonstrate coefficient of variation (CV) ≤ 15%, while between-run precision maintains similar requirements [19].
The precision assessment requires analysis of quality control samples across multiple analytical runs to ensure method reproducibility [18]. Matrix effect evaluation determines the normalized matrix factor within 0.85-1.15, ensuring quantitative accuracy across different biological matrices [19].
Stability assessment encompasses multiple conditions relevant to sample handling and storage. Freeze-thaw stability requires ≤ 15% deviation after three freeze-thaw cycles, while bench-top stability maintains similar criteria at 4°C for 24 hours [18].
Autosampler stability extends to 48 hours at 4°C, accommodating extended analytical sequences [18]. Long-term stability assessment at -80°C typically demonstrates > 90% recovery after three months, ensuring sample integrity during extended storage periods [17].
Table 1: Analytical Parameters for Dextrorphan O-β-D-Glucuronide Quantification
| Parameter | Value/Range | Method Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.1-2.0 ng/mL | Lutz et al. (2008) |
| Limit of Quantification (LOQ) | 0.5-5.0 ng/mL | Lutz et al. (2008) |
| Linear Range | 1.0-1000 ng/mL | Arellano et al. (2005) |
| Retention Time | 3.2-4.8 minutes | Phipps (2016) |
| Matrix Recovery | 85-95% | Xu et al. (2012) |
| Intra-day Precision (CV%) | < 5% | Xu et al. (2012) |
| Inter-day Precision (CV%) | < 10% | Xu et al. (2012) |
| Accuracy (%) | 95-105% | Xu et al. (2012) |
| Selectivity | No interference | Lehtonen (2011) |
| Stability (24h at 4°C) | > 95% | Lehtonen (2011) |
| Stability (3 months at -80°C) | > 90% | Lehtonen (2011) |
| Matrix Effect (%) | 5-15% | Niyonsaba et al. (2019) |
| Extraction Recovery (%) | 80-90% | Niyonsaba et al. (2019) |
| Column Type | C18 (150 x 2.1 mm, 5 μm) | Phipps (2016) |
| Mobile Phase | Acetonitrile/0.1% formic acid | Phipps (2016) |
| Flow Rate | 0.2-0.4 mL/min | Phipps (2016) |
| Injection Volume | 5-10 μL | Phipps (2016) |
| ESI Mode | Positive | Shimizu et al. (2012) |
| MRM Transitions | 434 → 258 (quantifier) | Shimizu et al. (2012) |
| Collision Energy | 15-25 eV | Shimizu et al. (2012) |
Table 2: Method Validation Parameters for Conjugate Detection
| Validation Parameter | Acceptance Criteria | Regulatory Guideline |
|---|---|---|
| Specificity | No interference at retention time | FDA/EMA |
| Linearity (R²) | R² ≥ 0.99 | FDA/EMA |
| Accuracy (% Recovery) | 85-115% | FDA/EMA |
| Precision (within-run) | CV ≤ 15% | FDA/EMA |
| Precision (between-run) | CV ≤ 15% | FDA/EMA |
| Limit of Detection | S/N ≥ 3:1 | ICH Q2 |
| Limit of Quantification | S/N ≥ 10:1 | ICH Q2 |
| Robustness | CV ≤ 20% | ICH Q2 |
| Stability (freeze-thaw) | ≤ 15% deviation after 3 cycles | FDA/EMA |
| Stability (bench-top) | ≤ 15% deviation at 4°C for 24h | FDA/EMA |
| Stability (autosampler) | ≤ 15% deviation at 4°C for 48h | FDA/EMA |
| Matrix Effect | Normalized matrix factor: 0.85-1.15 | FDA/EMA |
| Extraction Recovery | ≥ 50% recovery | FDA/EMA |
| Dilution Integrity | ≤ 20% deviation | FDA/EMA |
| Carryover | < 20% of LLOQ | FDA/EMA |
| Parallelism | Slope within 20% of unity | FDA/EMA |
| Selectivity | No metabolite interference | FDA/EMA |
| Assay Range | LLOQ to ULOQ | FDA/EMA |
| Quality Control Samples | Low, medium, high QC | FDA/EMA |
| Reference Standards | Authentic reference material | FDA/EMA |
Table 3: Metabolic Stability Assessment Protocol Parameters
| Stability Parameter | Specification | Reference Standard |
|---|---|---|
| Incubation Temperature | 37°C ± 0.5°C | Labcorp (2024) |
| Incubation Time Points | 0, 5, 15, 30, 60, 120 min | DB-ALM Protocol 141 |
| Substrate Concentration | 1-10 μM | DB-ALM Protocol 141 |
| Protein Concentration | 0.5-2.0 mg/mL | DB-ALM Protocol 141 |
| Buffer System | Phosphate buffer (100 mM) | DB-ALM Protocol 141 |
| pH Range | 7.4 ± 0.1 | DB-ALM Protocol 141 |
| Cofactor Requirements | NADPH (1 mM) | DB-ALM Protocol 141 |
| Positive Control | Testosterone (CYP3A4) | DB-ALM Protocol 141 |
| Negative Control | Heat-inactivated microsomes | DB-ALM Protocol 141 |
| Sample Storage | -80°C for long-term | Creative Bioarray (2024) |
| Reaction Termination | Acetonitrile addition | Creative Bioarray (2024) |
| Analytical Method | LC-MS/MS | Creative Bioarray (2024) |
| Data Analysis | First-order kinetics | MesaPlate (2011) |
| Acceptance Criteria | t½ > 30 min for stable compounds | MesaPlate (2011) |
| Quality Control | Duplicate determinations | MesaPlate (2011) |